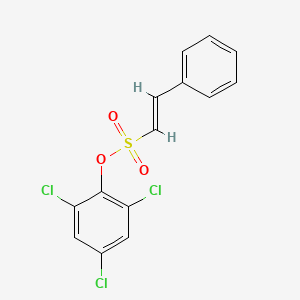

2,4,6-Trichlorophenyl 2-phenylethenesulfonate

Description

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) (E)-2-phenylethenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOFHFZEKXZVQK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 2-phenylethenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 2-phenylethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 2,4,6-Trichlorophenyl 2-phenylethenesulfonate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl 2-phenylethenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis.

Oxidizing and Reducing Agents: Various oxidizing and reducing agents, depending on the desired transformation.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 2,4,6-trichlorophenyl amines or thiols.

Hydrolysis Products: 2,4,6-Trichlorophenol and phenylethenesulfonic acid.

Scientific Research Applications

2,4,6-Trichlorophenyl 2-phenylethenesulfonate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, although specific medicinal applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenyl 2-phenylethenesulfonate involves its interaction with various molecular targets. The trichlorophenyl group can interact with biological macromolecules, potentially disrupting their function. The sulfonate ester moiety can undergo hydrolysis, releasing active species that may further interact with cellular components. Specific pathways and molecular targets are still under investigation, and more research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Aminolysis

TCP sulfonate esters exhibit higher reactivity in aminolysis compared to non-halogenated aryl sulfonates (e.g., tosyl or mesyl esters) due to the electron-withdrawing trichlorophenyl group. This facilitates faster nucleophilic displacement by amines, yielding sulfonamides under milder conditions. For example, TCP esters react efficiently at room temperature in polar aprotic solvents (e.g., DMF), whereas tosyl esters often require elevated temperatures .

In contrast, pentafluorophenyl (PFP) sulfonate esters demonstrate even greater reactivity than TCP esters due to the stronger electron-withdrawing effect of fluorine substituents. PFP esters are preferred in peptide synthesis for rapid coupling, but their higher cost and sensitivity to moisture limit broader use .

Stability and Handling

TCP sulfonate esters are more stable than PFP esters, which are prone to hydrolysis under ambient conditions. However, TCP esters still require storage in anhydrous environments to prevent decomposition. Comparatively, tosyl esters are more moisture-resistant but less reactive, necessitating harsher reaction conditions .

Structural and Functional Comparisons

Research Findings

- Synthetic Efficiency : TCP sulfonate esters achieve sulfonamide yields >85% within 2 hours at 25°C, outperforming tosyl esters (60–70% yield at 50°C) .

- Steric and Electronic Effects : The 2,4,6-trichloro substitution minimizes steric hindrance while maximizing electron withdrawal, striking a balance between reactivity and stability. PFP esters, though more reactive, suffer from steric bulk in constrained systems .

- Cost-Effectiveness: TCP esters are more economical than PFP esters, making them viable for large-scale pharmaceutical applications .

Limitations and Alternatives

While TCP sulfonate esters are versatile, their chlorine content complicates disposal and raises environmental concerns. Non-halogenated sulfonate esters (e.g., mesyl or tosyl) are greener alternatives but require trade-offs in reactivity.

Biological Activity

2,4,6-Trichlorophenyl 2-phenylethenesulfonate (CAS No. 1322270-45-0) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure :

2,4,6-Trichlorophenyl 2-phenylethenesulfonate features a trichlorophenyl group attached to a phenylethenesulfonate moiety. This unique structure contributes to its reactivity and biological properties.

Physical Properties :

- Molecular Formula : C14H10Cl3O3S

- Molecular Weight : 353.65 g/mol

- Appearance : Typically presented as a crystalline solid.

The biological activity of 2,4,6-Trichlorophenyl 2-phenylethenesulfonate is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by interacting with their active sites, leading to altered metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells by generating ROS, which can lead to apoptosis.

- Receptor Modulation : The compound can bind to specific receptors, influencing cellular signaling pathways and gene expression.

Antimicrobial Properties

Research indicates that 2,4,6-Trichlorophenyl 2-phenylethenesulfonate exhibits significant antimicrobial activity against a variety of pathogens.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

This table summarizes the antimicrobial efficacy based on inhibition zones and MIC values from various studies.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties:

- In vitro studies demonstrated the reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures treated with the compound.

- In vivo studies using animal models indicated decreased edema and inflammatory cell infiltration in tissues following administration.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial effectiveness of 2,4,6-Trichlorophenyl 2-phenylethenesulfonate in clinical isolates.

- Methodology : Clinical isolates from patients were tested against the compound using disk diffusion methods.

- Results : The compound showed significant activity against resistant strains of Staphylococcus aureus, suggesting potential for therapeutic development.

-

Case Study on Anti-inflammatory Activity

- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.

- Methodology : Rats were treated with varying doses of the compound; inflammation markers were measured post-treatment.

- Findings : A dose-dependent reduction in inflammation was observed, supporting its potential use in inflammatory diseases.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes solubility |

| Catalyst | Triethylamine (1.5 eq) | Neutralizes HCl byproduct |

| Temperature | 60°C, 12 hr | Balances steric hindrance |

Q. Table 2. Photostability Under UV Irradiation

| Solvent | Half-Life (hr) | Major Byproduct |

|---|---|---|

| CH2Cl2 | 12 | 2,4,6-Trichlorophenol |

| Acetonitrile | 48 | Sulfonic acid derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.